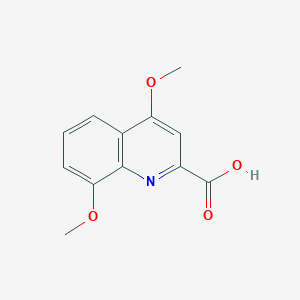

4,8-二甲氧基喹啉-2-羧酸

描述

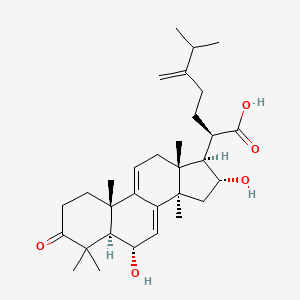

4,8-Dimethoxyquinoline-2-carboxylic acid is a compound that belongs to the class of quinolines, which are heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse biological activities and applications in medicinal chemistry. The compound , although not directly studied in the provided papers, is structurally related to various quinoline derivatives that have been synthesized and characterized for their potential applications and properties.

Synthesis Analysis

The synthesis of quinoline derivatives often involves the formation of the quinoline ring and subsequent functionalization. For instance, the synthesis of a dioxovanadium(V) complex with a related compound, 4,8-dihydroxyquinoline-2-carboxylic acid, demonstrates the use of quinoline derivatives as ligands in metal complexes, which could imply similar potential for 4,8-dimethoxyquinoline-2-carboxylic acid . Additionally, the conversion of carboxylic acids to carboxamides using niobium pentachloride, as described in the synthesis of tetrahydroisoquinoline alkaloid structures, suggests a method that could potentially be applied to the synthesis of amide derivatives of 4,8-dimethoxyquinoline-2-carboxylic acid . The diastereoselective synthesis of tetrahydroisoquinoline carboxylic acids also provides insight into the stereochemical control that can be achieved in synthesizing quinoline derivatives .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their reactivity and interaction with biological targets. The crystal structure analysis of methyl 2-substituted 7,7-dimethoxy-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates reveals the three-dimensional arrangement of the quinoline ring system and substituents, which is essential for understanding the properties and reactivity of these compounds 10. This information can be extrapolated to predict the molecular structure of 4,8-dimethoxyquinoline-2-carboxylic acid and its potential interactions.

Chemical Reactions Analysis

Quinoline derivatives undergo various chemical reactions that modify their structure and properties. For example, the bromination of 4-hydroxy-6,7-dimethoxyquinoline derivatives has been shown to proceed through conventional addition rather than halocyclization, which could be relevant for the chemical modification of 4,8-dimethoxyquinoline-2-carboxylic acid . Cyclization reactions, as demonstrated in the synthesis of indenoisoquinolinone derivatives, are another type of chemical transformation that quinoline compounds can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of methoxy and carboxylic acid groups in these compounds affects their solubility, acidity, and potential for forming hydrogen bonds and metal complexes. The one-dimensional hydrogen-bonded structures observed in proton-transfer compounds of quinoline derivatives highlight the importance of hydrogen bonding in the solid-state structure of these compounds . These properties are essential for the application of quinoline derivatives in various fields, including pharmaceuticals and materials science.

科学研究应用

络合性质

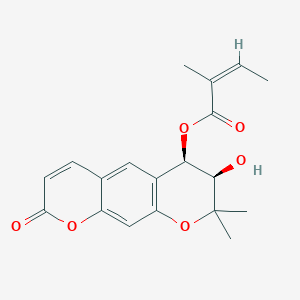

4,8-二甲氧基喹啉-2-羧酸表现出显著的络合性质。例如,它在与 NH4VO3 络合时作为三齿配体,导致形成顺式二氧钒(V)配合物。该配合物表现出独特的六角形分子排列,并形成被水分子占据的通道腔,形成一维水链(Moriuchi 等,2007)。

光敏保护基

4,8-二甲氧基喹啉-2-羧酸与作为光敏保护基的衍生物有关。衍生物 8-溴-7-羟基喹啉 (BHQ) 在多光子诱导光解中显示出高效率,可用于生物应用。它提供了溶解度增加和低荧光等优点,使其成为生物信使的笼罩基团(Fedoryak 和 Dore,2002)。

喹啉衍生物的合成

该化合物在合成各种喹啉衍生物中也起着重要作用。例如,钯催化的脱羧[4 + 2]-环加成过程使用类似的化合物来产生 3,4-二氢喹啉-2-酮,具有高立体选择性,表明该化合物在创建结构多样的分子中的效用(Jin 等,2018)。

抗增殖作用

4,8-二甲氧基喹啉-2-羧酸衍生物的研究,例如 6,7-二甲氧基-1,2,3,4-四氢-异喹啉-3-羧酸,显示出在肝细胞癌模型中具有潜在的抗增殖作用。这暗示了在癌症研究和治疗中的可能应用(Kumar 等,2017)。

记录系统中的图像稳定性

4,8-二甲氧基喹啉-2-羧酸衍生物的金属配合物,如 8-羟基喹啉-2-羧酸的镍或锌盐,已被发现可有效稳定信息记录系统中的着色剂。这些配合物可以防止热敏记录系统中指示染料的光褪色(Oda,1998)。

作用机制

安全和危害

The safety data sheet for 4,8-Dimethoxyquinoline-2-carboxylic acid indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation. Precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes into contact with skin, and wearing protective gloves/clothing/eye/face protection .

属性

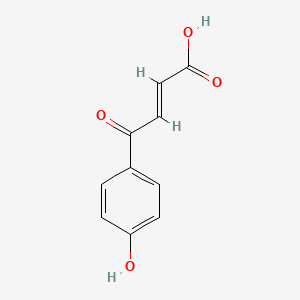

IUPAC Name |

4,8-dimethoxyquinoline-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-16-9-5-3-4-7-10(17-2)6-8(12(14)15)13-11(7)9/h3-6H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPFZNQWLNDDXEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1N=C(C=C2OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801275020 | |

| Record name | 4,8-Dimethoxy-2-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801275020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28027-15-8 | |

| Record name | 4,8-Dimethoxy-2-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28027-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,8-Dimethoxy-2-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801275020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。